molecular formula C15H15NO4S2 B2567550 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 2034292-59-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2567550
CAS No.: 2034292-59-4
M. Wt: 337.41
InChI Key: MDNYNXNKMLJBOL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a thiophene-2-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The methoxyethyl group can be introduced via alkylation reactions, and the thiophene-2-sulfonamide group can be added through sulfonation and subsequent amide formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions on the benzofuran ring can introduce various functional groups .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiophene sulfonamides. Examples are:

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-14(10-16-22(17,18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYNXNKMLJBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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